2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide
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Overview
Description
2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide is a complex organic compound that features a benzofuran core, a fluorophenoxy group, and a methylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol reacts with a suitable electrophile.
Attachment of the Methylbenzoyl Moiety: This can be done through Friedel-Crafts acylation reactions using a methylbenzoyl chloride and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the intermediate products to form the desired butanamide compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-2-methylpropanoic acid
- 4-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22FNO4 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide |
InChI |
InChI=1S/C26H22FNO4/c1-3-21(31-19-14-12-18(27)13-15-19)26(30)28-23-20-6-4-5-7-22(20)32-25(23)24(29)17-10-8-16(2)9-11-17/h4-15,21H,3H2,1-2H3,(H,28,30) |
InChI Key |
JXMMRURJRDWBAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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